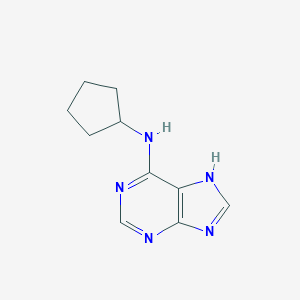

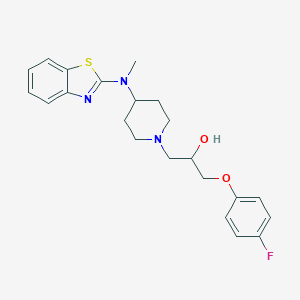

N-cyclopentyl-9H-purin-6-amine

Übersicht

Beschreibung

N-cyclopentyl-9H-purin-6-amine, also known as CPA, is a purine analog that has been widely used in scientific research for its ability to selectively inhibit adenosine A1 receptors. The compound was first synthesized in the 1980s and has since been used in various studies to investigate the role of adenosine receptors in different physiological and pathological conditions.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

N-cyclopentyl-9H-purin-6-amine has been investigated for its potential role as an antitumor agent . Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy . The purine scaffold, to which this compound belongs, is known for its presence in biological molecules that are crucial in signaling pathways, making it a privileged scaffold in antitumor research .

Synthesis of Purine Derivatives

The compound serves as a key precursor in the synthesis of various purine derivatives. These derivatives have been synthesized and evaluated for their potential effects on cell toxicity, with some showing considerable selectivity and efficacy compared to known anticancer drugs . The synthesis process often involves microwave irradiation, which is a pivotal step in the preparation of these compounds .

Pharmacophore Modelling

In the field of drug design, N-cyclopentyl-9H-purin-6-amine derivatives have been used in pharmacophore modeling to identify structural requirements for activity against different cancer cell lines . This involves characterizing aromatic centers, hydrogen acceptor/donor centers, and hydrophobic areas that are consistent with the cytotoxic activity of the compounds .

Antibacterial Applications

Derivatives of N-cyclopentyl-9H-purin-6-amine have been examined for their antibacterial activity. Studies have shown that certain diamine derivatives exhibit antibacterial properties against organisms such as Escherichia coli under specific conditions . This highlights the compound’s potential in developing new antibacterial agents.

Chemical Structure Analysis

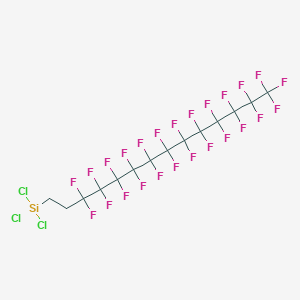

The chemical structure and properties of N-cyclopentyl-9H-purin-6-amine are crucial for understanding its reactivity and potential applications. Detailed analysis of its molecular formula, mass, and spectral data provides insights into how it can be utilized in various chemical reactions and as a building block in synthetic chemistry .

Bioinformatics and Structural Biology

In bioinformatics and structural biology, the compound’s structure can be used to study the interaction with other biological molecules. Its purine base is a fundamental component of nucleic acids, and understanding its interactions can lead to discoveries in gene expression regulation and enzyme function .

Molecular Weight Determination

The precise molecular weight and mass of N-cyclopentyl-9H-purin-6-amine are essential for its application in mass spectrometry and other analytical techniques. Accurate determination of these properties allows for its identification and quantification in complex mixtures .

Chemical Database Inclusion

N-cyclopentyl-9H-purin-6-amine is included in chemical databases, which serve as a resource for researchers looking for information on its properties, suppliers, and related literature. This facilitates its use in research and development across various scientific disciplines .

Eigenschaften

IUPAC Name |

N-cyclopentyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWYJWNGVLKEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353872 | |

| Record name | N-cyclopentyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-9H-purin-6-amine | |

CAS RN |

103626-36-4 | |

| Record name | N-cyclopentyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)

![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)

![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)